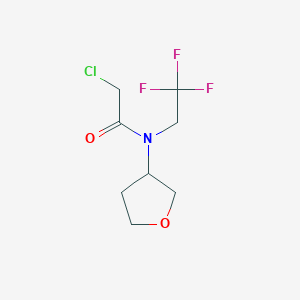

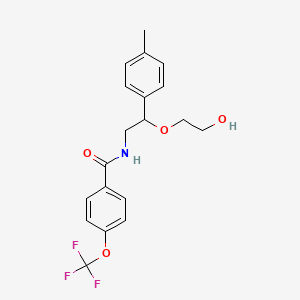

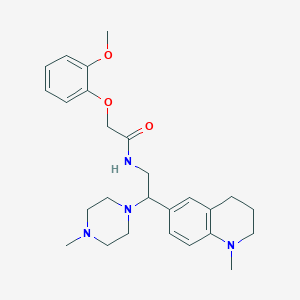

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceuticals for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Aplicaciones Científicas De Investigación

Inhibition of Stearoyl-CoA Desaturase-1

Research has indicated the potential of related compounds in the inhibition of Stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. For example, a study reported the identification of a potent SCD-1 inhibitor, demonstrating significant effects on plasma desaturation index in mice, suggesting implications for metabolic disorder treatments (Uto et al., 2009).

Catalysis in Organic Synthesis

Another area of application is in catalysis, where compounds of a similar framework have been used in the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing their utility in organic synthesis (Wang & Widenhoefer, 2004).

Development of Magnets

Compounds with similar structures have been utilized in designing single-molecule and single-chain magnets, indicating their importance in the development of new materials for technological applications (Costes, Vendier, & Wernsdorfer, 2010).

Organogels and Material Science

Research into perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups, including compounds with hydroxyethoxy components, has led to the development of organogels with potential applications in material science due to their fluorescent properties and the ability to form J- and H-type aggregates (Wu et al., 2011).

Photosensitive Polymers

The synthesis and characterization of photosensitive polymers based on poly(benzoxazole) precursors, including those derived from compounds with hydroxyethoxy and benzamide functionalities, have shown promising results for applications in photoresist materials for advanced lithography (Ebara, Shibasaki, & Ueda, 2003).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-13-2-4-14(5-3-13)17(26-11-10-24)12-23-18(25)15-6-8-16(9-7-15)27-19(20,21)22/h2-9,17,24H,10-12H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOFZXOGMQVPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)

![8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2357389.png)

![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)

![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)